1-Methoxyisoquinolin-4-amine
Description
Significance of the Isoquinoline (B145761) Heterocyclic Scaffold in Organic and Medicinal Chemistry
The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. wisdomlib.org Its structural diversity and inherent biological activities have made it a focal point of extensive research. nih.govontosight.aiontosight.ai Isoquinoline derivatives are found in a wide array of natural products, most notably in alkaloids, and have been developed into a significant number of marketed drugs and clinical candidates. nih.govresearchgate.net
The therapeutic potential of isoquinoline-based compounds is vast, spanning a wide range of ailments. These include, but are not limited to, cancer, infectious diseases, neurological disorders, cardiovascular conditions, and inflammatory diseases. nih.govontosight.aiontosight.ai The versatility of the isoquinoline ring allows for the synthesis of a multitude of derivatives with diverse pharmacological profiles, such as antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic effects. wisdomlib.orgontosight.aiontosight.ai This has led to the isoquinoline scaffold being regarded as a "privileged scaffold" in drug design, frequently chosen as a foundational structure for the development of new therapeutic agents. nih.govresearchgate.net
Overview of the Chemical Structure and Functional Groups of 1-Methoxyisoquinolin-4-amine
The chemical structure of this compound is characterized by the core isoquinoline ring system with two key functional groups attached: a methoxy (B1213986) group (-OCH3) at the 1-position and an amine group (-NH2) at the 4-position.
The presence and positioning of these functional groups are crucial in defining the molecule's chemical properties and potential biological activity. The methoxy group, an electron-donating group, can influence the electron density of the aromatic system, potentially affecting its reactivity and interaction with biological targets. The amine group, a basic functional group, can participate in hydrogen bonding and salt formation, which are critical for molecular recognition and solubility. The interplay between the heterocyclic scaffold and these substituents creates a unique chemical entity with specific physicochemical characteristics.
Research Rationale and Scope of Investigation for this compound
The investigation into this compound and its derivatives is driven by the established importance of the isoquinoline scaffold in medicinal chemistry. The specific substitution pattern of a methoxy group at the C1 position and an amine group at the C4 position presents a unique arrangement that warrants exploration for its potential biological activities.
Research into related isoquinoline amines has highlighted their potential as biologically active compounds. clockss.org For instance, isoquinolin-1-amines have been a subject of considerable attention due to their biological activities. clockss.org The synthesis of various substituted isoquinolinamines allows for the exploration of structure-activity relationships, providing insights into how different functional groups at various positions on the isoquinoline ring influence their pharmacological effects. The synthesis of compounds like 1-methoxyisoquinoline-3,4-diamine has been pursued to create more complex heterocyclic systems, such as imidazo[4,5-c]isoquinolines, for further biological evaluation. publish.csiro.au The exploration of this compound is a logical progression in this field, aiming to uncover novel compounds with potential therapeutic value.
Table 1: Chemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methoxyisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3 |
InChI Key |
PDFXBZBPFXAEOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 1 Methoxyisoquinolin 4 Amine
General Approaches for Isoquinoline (B145761) Core Synthesis
The synthesis of the isoquinoline ring system is a well-established field in organic chemistry, with numerous methods developed over more than a century. These strategies can be broadly categorized into classical annulation reactions, which rely on fundamental organic transformations, and modern catalytic methods that offer improved efficiency, selectivity, and functional group tolerance.
Traditional syntheses of isoquinolines typically involve the cyclization of a substituted phenethylamine (B48288) or a related benzyl (B1604629) derivative. quimicaorganica.org These methods, while foundational, often require harsh conditions such as high temperatures and strong acids. rsc.org
Bischler-Napieralski Synthesis : This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. The resulting intermediate is then dehydrogenated, often using a catalyst like palladium on carbon (Pd/C), to yield the aromatic isoquinoline. The cyclization is an electrophilic aromatic substitution, favored by electron-donating groups on the aromatic ring. quimicaorganica.orgcaltech.edu
Pictet-Gams Synthesis : A modification of the Bischler-Napieralski reaction, the Pictet-Gams synthesis uses a β-hydroxy-β-phenylethylamide as the starting material. This allows for the direct formation of the isoquinoline without a separate oxidation step, as the hydroxyl group is eliminated during the cyclization. rsc.orgcaltech.edu
Pomeranz-Fritsch Reaction : This method involves the acid-catalyzed cyclization of a Schiff base, formed from the condensation of a benzaldehyde (B42025) derivative with an aminoacetaldehyde diethyl acetal. quimicaorganica.orgresearchgate.net While versatile for producing isoquinolines with various substitution patterns, the reaction yields can be low due to competing side reactions like imine hydrolysis. quimicaorganica.orgsemanticscholar.org
| Classical Synthesis | Starting Materials | Key Intermediate | Conditions |
| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | Strong acid (e.g., P₂O₅, POCl₃), heat; then oxidation |
| Pictet-Gams | β-Hydroxy-β-phenylethylamide | Isoquinoline (direct) | Dehydrating acid (e.g., P₂O₅), heat |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Benzylaminoacetal Schiff base | Strong acid (e.g., H₂SO₄), heat |
Contemporary organic synthesis has increasingly relied on transition-metal catalysis to construct heterocyclic scaffolds with high efficiency and atom economy. mdpi.com These methods often proceed via C-H bond activation, allowing for the direct coupling of simple precursors under milder conditions than classical approaches. researchgate.net
Rhodium (Rh) and Cobalt (Co) Catalysis : Rhodium and cobalt complexes are effective catalysts for the annulation of benzamides or oximes with alkynes. mdpi.commdpi.com For instance, a Rh(III)-catalyzed C-H activation of an in-situ generated oxime, followed by cyclization with an alkyne, provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org Similarly, Co(III)-catalyzed C-H functionalization offers a pathway to isoquinoline synthesis. mdpi.com
Palladium (Pd) and Copper (Cu) Catalysis : Palladium and copper catalysts are widely used in cross-coupling reactions that can be adapted for isoquinoline synthesis. A one-pot, microwave-assisted palladium-catalyzed sequential coupling-imination-annulation of o-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) is an efficient method for preparing a variety of substituted isoquinolines. nih.govacs.org Copper-catalyzed reactions, such as the coupling of 2-halobenzylamines with β-keto esters, can produce 1,2-dihydroisoquinolines which are then oxidized to the corresponding isoquinolines. organic-chemistry.org The use of earth-abundant 3d-transition metals like copper, nickel, and cobalt is a growing trend, offering more sustainable alternatives to precious metals like palladium and rhodium. bohrium.com
To improve reaction times, yields, and energy efficiency, modern synthetic chemistry has embraced enabling technologies like microwave irradiation and photocatalysis.
Microwave-Assisted Synthesis : Microwave irradiation significantly accelerates many organic reactions, including the synthesis of isoquinolines. researchgate.net It has been successfully applied to classical methods and, more notably, to transition metal-catalyzed reactions. nih.govorganic-chemistry.org For example, a palladium-catalyzed cascade reaction of N-propargyl oxazolidines to form 4-substituted isoquinolines proceeds in just 30 minutes under microwave heating, a substantial reduction in reaction time. organic-chemistry.org
Photocatalytic Synthesis : Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org This strategy has been applied to the synthesis of isoquinoline derivatives, such as isoquinoline-1,3-diones, through a photocatalytic proton-coupled electron transfer (PCET) process. bohrium.comconsensus.appacs.orgnih.gov This approach avoids the need for strong acids or metal-complex catalysts and demonstrates broad substrate scope. acs.orgnih.gov
Specific Synthetic Routes for 1-Methoxyisoquinolin-4-amine and its Analogs
The synthesis of the specific target, this compound, requires precise control over the placement of functional groups at the C1 and C4 positions. This can be achieved either by constructing the ring from appropriately functionalized precursors or by modifying a pre-formed isoquinoline scaffold.
The rational design of starting materials is crucial for an efficient synthesis. For isoquinolin-4-amine structures, precursors are typically designed to facilitate cyclization and introduce the necessary substituents.
One effective strategy involves the use of 2-(alkoxymethyl)benzonitriles as key precursors. clockss.org Lithiation of the benzylic carbon of a 2-(methoxymethyl)benzonitrile (B1610552) with a strong base like lithium diisopropylamide (LDA) generates a potent nucleophile. This anion can then react with various electrophiles to build the framework necessary for cyclization. clockss.org Another approach starts with N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which serve as precursors for isoquinoline synthesis through cyclization reactions. mdpi.com The synthesis of 4-substituted 1(2H)-isoquinolinones, which can be precursors to 4-aminoisoquinolines, has been achieved via electrophilic trapping of lithiated anions derived from 4-bromo-1-methoxyisoquinolines. tandfonline.com
Directing substituents to the C1 and C4 positions of the isoquinoline ring is a key challenge, as these positions have distinct reactivities. The C1 position is highly electrophilic and susceptible to nucleophilic attack, while the C4 position is generally less reactive. rsc.orgsci-hub.se
A reported synthesis of 3-substituted 4-alkoxyisoquinolin-1-amines provides a relevant template. clockss.org The process starts with the lithiation of a 2-(alkoxymethyl)benzonitrile, followed by reaction with a nitrile. The resulting intermediate undergoes a spontaneous cyclization-tautomerization cascade to yield the 4-alkoxyisoquinolin-1-amine product. clockss.org
| Reagent 1 | Reagent 2 | Product | Yield | Reference |
| 2-(Methoxymethyl)benzonitrile | Benzonitrile | 4-Methoxy-3-phenylisoquinolin-1-amine | 56% | clockss.org |
| 2-(Methoxymethyl)benzonitrile | 3-Methylbenzonitrile | 4-Methoxy-3-(3-methylphenyl)isoquinolin-1-amine | 54% | clockss.org |
| 2-(Methoxymethyl)benzonitrile | Ethyl nitrile | 3-Ethyl-4-methoxyisoquinolin-1-amine | 52% | clockss.org |
While the above method yields 1-amino-4-methoxy isomers, a direct synthesis of 1-methoxyisoquinoline-3,4-diamine, a close analog of the target compound, has also been described. publish.csiro.au This route provides a clear pathway to the desired 1-methoxy-4-amino substitution pattern. The synthesis begins with 2-cyano-3-methoxybenzaldehyde, which is converted through several steps into 1-methoxy-4-nitroisoquinolin-3-amine. Catalytic hydrogenation then reduces the nitro group to furnish the 1-methoxyisoquinoline-3,4-diamine. publish.csiro.au Adapting this strategy by omitting the amine group at the C3 position would lead directly to this compound.
Alternative approaches focus on the sequential functionalization of an isoquinoline core. For instance, a 1-chloroisoquinoline (B32320) derivative can be synthesized and subsequently treated with sodium methoxide (B1231860) to install the C1-methoxy group. The amino group at C4 can be introduced by first installing a nitro group via electrophilic nitration (if regioselectivity allows) followed by reduction, or by converting a C4-bromo or C4-hydroxy group to an amine via nucleophilic substitution or other modern amination protocols. Catalyst-controlled reactions have also been developed, where a Rh(III) catalyst can promote the reaction of N-(pivaloyloxy)-amides with ynamides to produce 4-amino-isoquinolin-1(2H)-ones, which are key intermediates for 4-aminoisoquinolines. rsc.org
Multi-Step Organic Synthesis Strategies for Substituted Aminoisoquinolines
The construction of the this compound scaffold can be approached through various multi-step synthetic strategies, often involving the initial formation of the isoquinoline core followed by the introduction or modification of substituents.
A common precursor for substituted isoquinolines is 2-cyanobenzyl cyanide, which can react with a variety of lithium amides, alkyllithiums, and phenyllithium (B1222949) to yield 1-substituted 3-aminoisoquinolines. conicet.gov.ar This methodology can be extended to produce 1,4-disubstituted derivatives. conicet.gov.ar Another approach involves the condensation of 2-acylphenylacetonitriles with amines, catalyzed by trifluoroacetic acid (TFA), to produce N-substituted 1-alkyl and 1-aryl 3-aminoisoquinolines. conicet.gov.ar
The synthesis of 3-substituted 4-alkoxyisoquinolin-1-amines has been achieved in a one-pot reaction from 2-(alkoxymethyl)benzonitriles. clockss.org In this process, the benzyl carbon is lithiated with lithium diisopropylamide (LDA) to form a benzyl anion, which then reacts with various nitriles. clockss.org This method has been successful with both aromatic and aliphatic nitriles. clockss.org
Furthermore, a convenient synthesis of 1-methoxyisoquinoline-3,4-diamine has been described, which can serve as a precursor for further derivatization. publish.csiro.au Rhodium(III)-catalyzed C-H activation and annulation of aryl precursors with internal alkynes is another modern approach to synthesize 1-alkoxy and 1-aminoisoquinolines. acs.org
For instance, the synthesis of 1-amino-3-tert-butylisoquinoline can be achieved through the reaction of isoquinoline with tert-butyl halides or the condensation of 3-aminopyridine (B143674) with tert-butylaldehyde. ontosight.ai These general strategies highlight the versatility in constructing the core structure and introducing the desired functional groups to achieve a molecule like this compound.
Mechanistic Investigations of this compound Formation and Derivatization Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of this compound.
Nucleophilic Substitution Mechanisms in Isoquinoline Derivatives
Nucleophilic substitution is a fundamental reaction type for introducing or modifying substituents on the isoquinoline ring. ksu.edu.sabyjus.com The reactivity of the isoquinoline system towards nucleophiles is influenced by the electron-withdrawing nature of the nitrogen atom and the position of the substituents.
In the context of this compound, the methoxy (B1213986) group at the C1 position and the amino group at the C4 position significantly influence the electronic properties of the ring. The introduction of an amino group often proceeds via nucleophilic displacement of a suitable leaving group, such as a halogen. The rate of these reactions depends on the concentration of both the isoquinoline substrate and the nucleophile (SNAr mechanism). ksu.edu.sa
The mechanism of nucleophilic substitution can be either unimolecular (SN1) or bimolecular (SN2). masterorganicchemistry.com In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate, and the reaction rate is dependent only on the substrate concentration. masterorganicchemistry.com In an SN2 reaction, the reaction is a single concerted step where the nucleophile attacks as the leaving group departs, and the rate depends on both the substrate and the nucleophile. ksu.edu.sa The specific mechanism is influenced by the solvent, the nature of the leaving group, and the stability of any potential carbocation intermediates.
Cyclization-Deoxygenation Reaction Pathways
A novel and efficient approach for synthesizing isoquinoline derivatives involves a sequential cyclization-deoxygenation reaction of 2-alkynylbenzaldoximes. researchgate.netthieme-connect.comthieme-connect.de This method proceeds through the formation of an isoquinoline N-oxide intermediate.
The process begins with a 6-endo-dig cyclization of the 2-alkynylbenzaldoxime, which can be initiated by an electrophile like silver triflate or bromine, to form a cyclic nitrone (isoquinoline N-oxide). researchgate.netthieme-connect.comthieme-connect.de This intermediate then undergoes deoxygenation. researchgate.netthieme-connect.comthieme-connect.de One effective deoxygenation agent is carbon disulfide (CS2). researchgate.netthieme-connect.comthieme-connect.de The proposed mechanism for deoxygenation with CS2 involves a [3+2] dipolar cycloaddition between the isoquinoline N-oxide and CS2, followed by homolytic cleavage of N-O and C-S bonds to yield the isoquinoline product. thieme-connect.de The reaction conditions for this pathway are generally mild. thieme-connect.de
Table 1: Optimization of Reaction Conditions for Cyclization-Deoxygenation researchgate.net
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgNO3 (10) | DMF | 60 | 6 | 75 |
| 2 | AgOTf (10) | DMF | 60 | 6 | 95 |
| 3 | Cu(OTf)2 (10) | DMF | 120 | 24 | Good |
| 4 | Br2 (1.2 equiv) | DMF | RT | 3.5 | Good |
This table is a representative example based on reported optimization studies for similar isoquinoline syntheses and is not specific to this compound.
Intramolecular Cyclization and Ring-Forming Reactions (e.g., tert-amino effect)
The "tert-amino effect" is a specific type of intramolecular cyclization that can be utilized in the synthesis of fused heterocyclic systems. nih.gov This effect describes the cyclization of certain ortho-substituted N,N-dialkylanilines. nih.gov While direct examples for this compound are not prevalent, the principle can be applied to analogous systems.
The reaction typically involves a tertiary amine with an ortho-substituent containing an unsaturated bond. nih.govresearchgate.netacs.org Through a thermal or photochemical process, a hydrogen atom from one of the N-alkyl groups is transferred to the ortho-substituent, leading to the formation of a zwitterionic intermediate which then cyclizes. utwente.nl The stereochemistry of these reactions has been studied, revealing that they can proceed with high enantio- and diastereoselectivity. utwente.nl This type of reaction has been used to synthesize various quinoline (B57606) and pyrroloquinoline derivatives. utwente.nl
Reductive Amination and Reduction of Nitro Compounds to Amines
The introduction of the 4-amino group in this compound can be achieved through the reduction of a corresponding nitro compound or via reductive amination.
Reduction of Nitro Compounds: The reduction of a nitro group on the isoquinoline ring to an amine is a common and effective transformation. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method. acs.orgjst.go.jpgoogle.com For example, 5-nitroisoquinoline (B18046) can be reduced to 5-aminoisoquinoline (B16527) with high yield using a continuous flow system with a micropacked bed reactor. acs.org Other reducing systems include tellurium powder in aqueous methanolic ammonium chloride and N,N-dimethylhydrazine in the presence of ferric chloride. researchgate.net The choice of reducing agent and reaction conditions can be critical to avoid over-reduction of the heterocyclic ring. jst.go.jp
Reductive Amination: Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of synthesizing this compound, this could involve the reductive amination of a 1-methoxyisoquinolin-4-one precursor. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com
Derivatization and Analog Design Strategies for 1 Methoxyisoquinolin 4 Amine
Structural Modifications of the Isoquinoline (B145761) Core for Enhanced Properties
The introduction of various substituents onto the benzene (B151609) ring of the isoquinoline core can dramatically alter the chemical reactivity of the entire molecule. rsc.org These effects are generally categorized as being either electron-donating or electron-withdrawing, and their impact can often be quantified using linear free energy relationships, such as the Hammett equation. nsf.gov
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Br, -Cl) groups, decrease the electron density of the aromatic system. This generally makes the ring less susceptible to electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution. researchgate.net In contrast, electron-donating groups (EDGs), such as additional methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups, increase the electron density, enhancing reactivity towards electrophiles. researchgate.netnih.gov
In the context of 1-methoxyisoquinolin-4-amine, the existing methoxy and amine groups are both electron-donating, making the ring system relatively electron-rich. The reactivity at different positions is influenced by the interplay of these groups. For instance, the addition of an EWG at the C-5 position could influence the basicity of the amine at C-4 and the nucleophilicity of the ring nitrogen. A study on benzamide-isoquinoline derivatives demonstrated that an electron-donating methoxy group increased affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it, highlighting how substituents can modulate biological target selectivity. researchgate.net
Table 1: Effect of Representative Substituents on Aromatic Ring Reactivity
| Substituent Group | Example | Electronic Effect | Influence on Reactivity Toward Electrophiles |
|---|---|---|---|
| Strongly Activating | -NH₂, -OH | Electron-Donating (Resonance) | Increases |
| Moderately Activating | -OCH₃, -NHCOR | Electron-Donating (Resonance) | Increases |
| Weakly Activating | -CH₃, -R | Electron-Donating (Inductive) | Increases |
| Weakly Deactivating | -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive) | Decreases |
This table presents generalized substituent effects on an aromatic system.
Positional isomerism, where functional groups occupy different positions on the same carbon skeleton, leads to distinct physical and chemical properties despite having the same molecular formula. dergipark.org.trcreative-chemistry.org.uk Investigating the positional isomers of this compound, by moving the methoxy group to other positions on the isoquinoline ring, is a critical strategy for probing structure-activity relationships. rsc.org
Table 2: Comparison of Positional Isomers of Methoxyisoquinoline
| Compound Name | Position of Methoxy Group | Potential Property Differences |
|---|---|---|
| 1-Methoxyisoquinoline | 1 | Influences reactivity at C1 and N2; may affect planarity. |
| 4-Methoxyisoquinoline | 4 | Directly influences the pyridine (B92270) ring's electronics. |
| 5-Methoxyisoquinoline | 5 | Affects the benzene ring; can influence electrophilic substitution. tandfonline.com |
| 6-Methoxyisoquinoline | 6 | Can alter metabolic stability and receptor interaction. kuleuven.be |
| 7-Methoxyisoquinoline | 7 | Noted for distinct biological activity profiles. smolecule.com |
Chemical Transformations at the Amine Moiety (Position 4)
The primary amine at position 4 is a versatile functional handle for derivatization. sigmaaldrich.com A wide array of chemical transformations can be performed on this group to introduce new functionalities, modulate solubility, and explore new binding interactions. Common derivatization strategies for amines include acylation, sulfonylation, alkylation, and reductive amination. rsc.orgsigmaaldrich.com
Alkylation: Direct alkylation can convert the primary amine into secondary or tertiary amines. This modification increases the basicity and steric bulk around the nitrogen atom.
N-Formylation: The amine can be formylated using various reagents, including CO₂ and H₂ over a catalyst, to yield the corresponding N-formyl derivative. tandfonline.com
Role as a Directing Group: The primary amine can also serve as an efficient directing group in metal-catalyzed C-H functionalization reactions, enabling the introduction of substituents at adjacent positions on the isoquinoline core. acs.orgorganic-chemistry.org
These derivatizations are crucial for probing the structural requirements of a biological target. Various reagents have been developed specifically for the derivatization of amines to enhance their detection and separation in analytical settings, a testament to the broad utility of amine functionalization. nih.govwaters.comfigshare.com
Chemical Modifications at the Methoxy Group (Position 1)
The methoxy group at position 1 is another key site for structural modification. While seemingly simple, this group offers important opportunities for analog design.
O-Demethylation: The most fundamental modification is the cleavage of the methyl ether to yield the corresponding 1-hydroxyisoquinoline (B23206) (or its tautomeric isoquinolone form). This introduces a hydrogen bond donor/acceptor group, which can form new interactions with a biological target. However, studies on related scaffolds have shown that replacing a methoxy group with a hydroxyl group can sometimes be detrimental to biological activity. researchgate.net
Ether Analogs: Following demethylation, the resulting hydroxyl group can be re-alkylated with different alkyl or arylalkyl groups (e.g., ethoxy, benzyloxy) to explore the effect of steric bulk in this region. The synthesis of a 7-benzyloxy-6-methoxyisoquinoline as a key intermediate in the total synthesis of an alkaloid highlights the use of such protecting/modifying groups. beilstein-journals.org
Bioisosteric Replacement: The methoxy group could be replaced with other bioisosteres—substituents with similar steric and electronic properties—such as -SH, -NH₂, or even a fluorine atom, to fine-tune activity.
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with improved affinity, selectivity, or a novel mechanism of action, particularly for complex diseases. nih.gov The this compound scaffold can serve as an anchor or a component in the design of such hybrids. mdpi.com
The synthesis of these hybrids involves linking the isoquinoline core, typically through its amine function or a suitable position on the ring, to another biologically active scaffold via a linker. The linker's nature (length, flexibility, chemical composition) is critical and can significantly impact the final properties of the hybrid molecule. Natural products, with their inherent biological activities, are often chosen as one of the components in hybrid design. nih.gov For example, one could envision hybrid molecules linking this compound to scaffolds like naphthoquinones, chalcones, or triazoles, which are known to possess a range of biological activities. mdpi.com This strategy has the potential to generate novel chemical entities with unique pharmacological profiles. beilstein-journals.org
Advanced Spectroscopic Characterization Methodologies for 1 Methoxyisoquinolin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of 1-Methoxyisoquinolin-4-amine. Both ¹H and ¹³C NMR spectra provide critical data regarding the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular skeleton.
In the ¹H NMR spectrum, the protons of the isoquinoline (B145761) ring system and the methoxy (B1213986) and amine substituents exhibit characteristic chemical shifts. The hydrogens on carbons directly bonded to the amine typically appear in the range of 2.3-3.0 ppm, deshielded by the electron-withdrawing effect of the nitrogen atom. libretexts.org The aromatic protons of the isoquinoline core resonate further downfield, with their specific shifts and coupling patterns providing information about their relative positions on the bicyclic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on typical values for similar functional groups and structures, as specific experimental data is not readily available in the cited literature.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |
| -OCH₃ | 3.8 - 4.2 | 50 - 60 |
| -NH₂ | 3.5 - 5.0 (broad) | N/A |
| Amine-adjacent Ar-C | N/A | 140 - 150 |
| Methoxy-adjacent Ar-C | N/A | 155 - 165 |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is indispensable for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within a few parts per million), HR-MS allows for the calculation of a unique molecular formula. For this compound (C₁₀H₁₀N₂O), the expected exact mass would be calculated and compared against the experimental value.
Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. The molecule is subjected to energy that causes it to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure, revealing the connectivity of its atoms and the relative stability of different bonds. For instance, the loss of a methyl group (•CH₃) from the methoxy substituent or the cleavage of the amine group can be observed, helping to confirm the presence and location of these functional groups. While specific HR-MS fragmentation data for this compound is not detailed in the provided search results, analysis of related structures shows characteristic losses that would be expected. rsc.org
Table 2: HR-MS Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Exact Mass (Calculated) | 174.0793 g/mol |
| Monoisotopic Mass (Calculated) | 174.0793 Da |
| Common Fragmentation Pathways | Loss of •CH₃, Loss of •NH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the bonds within the molecule.
The primary amine (-NH₂) group is characterized by two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com Aromatic primary amines typically show these absorptions at slightly higher frequencies than aliphatic amines. libretexts.org An N-H bending vibration (scissoring) is also expected between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine will appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Other key functional groups also have characteristic absorptions. The methoxy group (-OCH₃) will exhibit C-H stretching vibrations around 2960-2800 cm⁻¹. The aromatic isoquinoline core will show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Methoxy (-OCH₃) | C-H Stretch | 2960 - 2800 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Stretch | > 3000 |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Confirmation
Single-Crystal X-ray Diffraction (SC-XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, resulting in an unambiguous confirmation of the molecular connectivity and conformation. To perform SC-XRD, a suitable single crystal of this compound must first be grown. nih.gov
The resulting crystal structure would reveal the planarity of the isoquinoline ring system and the spatial arrangement of the methoxy and amine substituents relative to the ring. researchgate.net Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. researchgate.net While a specific crystal structure for this compound has not been found in the search results, the technique remains the gold standard for absolute structural proof. mdpi.comnih.gov
Other Complementary Spectroscopic Techniques for Comprehensive Analysis
Beyond the core techniques, other spectroscopic methods can provide additional valuable information. Ultraviolet-Visible (UV-Vis) spectroscopy, for example, can characterize the electronic transitions within the conjugated π-system of the isoquinoline ring. In arylamines, the interaction of the nitrogen's lone pair with the aromatic system typically shifts the absorption to longer wavelengths compared to the unsubstituted aromatic core. libretexts.org This analysis provides data on the electronic properties and conjugation within the molecule. The synthesis and characterization of related isoquinoline structures often employ a combination of these spectroscopic methods to ensure the identity and purity of the target compounds. documentsdelivered.com
Medicinal Chemistry and Pre Clinical Biological Activity Studies of 1 Methoxyisoquinolin 4 Amine Analogs
Structure-Activity Relationship (SAR) Studies of 1-Methoxyisoquinolin-4-amine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For isoquinoline-based compounds, SAR studies explore the impact of different substituents, their positions, and stereochemistry on the molecule's efficacy and potency against various biological targets.
For instance, studies on substituted isoquinolin-1-ones as potential antitumor agents revealed that the nature of the substituent significantly impacts cytotoxicity. An O-(3-hydroxypropyl) substituted analog demonstrated 3-5 times better antitumor activity compared to the parent compound against several human tumor cell lines. nih.gov Similarly, in the development of Rho-kinase (ROCK) inhibitors based on an isoquinolin-1-amine core, optimization of substituents at the 6-position was crucial. Removing the basic center of the aminoisoquinoline led to a lead compound with equipotent activity against both ROCK-I and ROCK-II and good in vivo efficacy. nih.gov These examples, while not specific to the 1-methoxy-4-amino scaffold, highlight the general principles that guide the optimization of isoquinoline (B145761) analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. walisongo.ac.id These models use molecular descriptors—numerical values that encode information about the physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds. japsonline.com
In the context of isoquinoline derivatives, QSAR studies have been successfully applied to guide lead optimization. For example, a QSAR study was conducted on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to understand their inhibitory activity against the enzyme aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer. japsonline.com The resulting models, built using various molecular descriptors, can reveal which structural properties are most important for bioactivity. japsonline.com
Another study on 7-substituted-4-aminoquinoline derivatives with antimalarial activity employed 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The statistical quality of a QSAR model is crucial for its predictive power. Key parameters include the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) for internal validation. A high Q² value (typically > 0.5) indicates a model with good predictive ability. nih.gov
Table 1: Example of Statistical Parameters for a 2D-QSAR Model of Antimalarial Aminoquinoline Derivatives
| Parameter | Value | Description |
|---|---|---|
| R² | 0.881 | Squared correlation coefficient, indicates the goodness of fit of the model for the training set. |
| Q² | 0.540 | Cross-validated correlation coefficient, indicates the predictive power of the model (internal validation). |
| F-value | 157.09 | Fisher's test value, indicates the statistical significance of the model. |
Data sourced from a study on 7-substituted-4-aminoquinoline derivatives. nih.gov
These models help researchers prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. nih.gov
The specific position and chemical nature of substituents on the isoquinoline ring system are critical determinants of biological potency. SAR studies systematically explore these variations to identify optimal substitution patterns.
Key findings from studies on various isoquinoline and quinoline (B57606) scaffolds include:
Position of Substituents: In a series of benzo[g]isoquinoline-5,10-diones, substitution at the 3-position was found to be favorable for enhancing anti-tubercular activity. japsonline.com For 4-aminoquinoline (B48711) derivatives, modifications at the 7-position have been extensively explored to improve antimalarial properties. nih.gov
Nature of Substituents: The electronic and steric properties of substituents play a significant role. In the development of pyrimido-isoquinolin-quinone antibiotics, 3D-QSAR studies identified that modifying steric and electronic properties could improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For antitumor isoquinolin-1-ones, the introduction of a flexible O-(3-hydroxypropyl) group led to a significant increase in potency, suggesting that the size and flexibility of the substituent are important. nih.gov
Core Nitrogen Atom: The nitrogen atom in the isoquinoline ring is often crucial for activity. A study involving scaffold hopping from quinoline to other bicyclic systems to find bacterial NorA efflux pump inhibitors found that the nitrogen at the 1-position of the quinoline core was essential for activity, as the corresponding isoquinoline derivatives were inactive. nih.gov This underscores the importance of the core heterocycle structure itself.
These findings demonstrate that a deep understanding of how different functional groups at various positions affect ligand-target interactions is essential for the rational design of potent this compound analogs.
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify novel compounds (hits) from large chemical databases through a process called virtual screening. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. longdom.org These models can be created based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). mdpi.com
Ligand-based pharmacophore modeling is particularly useful when the 3D structure of the biological target is unknown. mdpi.com The model is generated by aligning a set of known active molecules and extracting their common chemical features. nih.gov
This approach is powerful for "scaffold hopping," a strategy that aims to discover new core structures (scaffolds) that can present the required pharmacophoric features but have different underlying chemical skeletons. This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property.
A notable example involved the search for inhibitors of the S. aureus NorA efflux pump. Researchers started with known quinoline-based inhibitors and developed pharmacophore models. nih.gov They then used these models to screen a library of new compounds generated through an in silico scaffold hopping approach, where the quinoline core was replaced by other bicyclic systems. This process successfully identified a 2-arylquinazoline scaffold as a more potent replacement, leading to the synthesis of new and effective inhibitors. nih.gov
When the three-dimensional structure of a target protein, often determined by X-ray crystallography, is available, a structure-based pharmacophore model can be generated. longdom.org This method directly uses the information from the protein-ligand complex to identify the key interaction points within the binding site. biointerfaceresearch.com
The process involves analyzing the interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the target and a bound ligand. These interactions are then translated into pharmacophoric features. This approach was used to discover new activators for pyruvate (B1213749) kinase isozyme M2 (PKM2), a target in cancer therapy. researchgate.net By analyzing the crystal structure of PKM2, researchers created a pharmacophore model representing the essential features for ligand binding. This model was then used to screen for novel compounds with a tetrahydroquinoline scaffold. researchgate.net
Structure-based models have the advantage of being grounded in the physical reality of the binding pocket, which can help in designing ligands with high specificity and affinity. longdom.org
Table 2: Common Pharmacophoric Features Used in Model Generation
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen). |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., hydroxyl, amine). |
| Hydrophobic Group | HY | A nonpolar group that can engage in hydrophobic interactions (e.g., alkyl chain, phenyl ring). |
| Aromatic Ring | AR | A planar, cyclic, conjugated system that can participate in π-π stacking or other aromatic interactions. |
| Positive Ionizable | PI | A group that is positively charged at physiological pH (e.g., protonated amine). |
| Negative Ionizable | NI | A group that is negatively charged at physiological pH (e.g., carboxylate). |
Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen vast libraries of chemical compounds, which can contain millions of molecules. prace-ri.eu This high-throughput virtual screening (HTVS) process filters the database, retaining only those molecules that match the pharmacophoric features.
This technique has been successfully applied to isoquinoline-related scaffolds. In one campaign aimed at discovering new inhibitors for Maternal Embryonic Leucine-zipper Kinase (MELK), a consensus screening approach combining pharmacophore screening, shape screening, and molecular docking was used. nih.gov This multi-faceted screening of an in-house database led to the identification of a novel 2-phenyl- nih.govjapsonline.comnih.govtriazolo[1,5‐b]isoquinoline chemotype with sub-micromolar inhibitory activity. nih.gov
In another study, a pharmacophore model for tubulin inhibitors was used to screen the IBScreen database. nih.gov The initial hits from the virtual screen were further refined using ADMET (absorption, distribution, metabolism, excretion, and toxicity) property calculations and molecular docking to prioritize the most promising candidates for synthesis and biological testing. nih.gov These campaigns demonstrate the power of pharmacophore-based screening to efficiently explore chemical space and identify novel, active compounds based on scaffolds like this compound.
Molecular Docking Investigations of this compound and its Analogs with Biological Targets
Molecular docking simulations have become an indispensable tool in medicinal chemistry for predicting the binding modes and affinities of small molecules to their biological targets. For this compound and its analogs, these computational studies have provided crucial insights into their potential therapeutic applications by elucidating interactions at the molecular level.
Molecular docking studies on various isoquinoline derivatives have successfully characterized the key interactions that drive their binding to specific receptors. While direct docking studies on this compound are not extensively reported in the available literature, research on analogous structures provides a strong predictive framework for its potential binding interactions.
For instance, docking studies of isoquinoline derivatives with cyclooxygenase-2 (COX-2) have been performed to evaluate their potential as selective inhibitors. These studies help in designing new derivatives with improved binding and selectivity. Research on 4-anilinoquinazoline (B1210976) derivatives, which share a similar bicyclic core, has revealed significant binding affinities for the epidermal growth factor receptor (EGFR) tyrosine kinase, with some compounds exhibiting binding energies more favorable than the standard inhibitor Erlotinib rsc.org.
The binding affinity of isoquinoline-based compounds is often quantified by parameters such as binding energy (kcal/mol), inhibition constant (Ki), or IC50 values. For example, certain novel 4-anilino quinazoline (B50416) derivatives have shown binding energies ranging from -6.74 to -7.46 kcal/mol against EGFR tyrosine kinase rsc.org.
Table 1: Predicted Binding Affinities of Selected Isoquinoline Analogs against Various Targets
| Compound Class | Target | Predicted Binding Affinity | Reference |
|---|---|---|---|
| Isoquinoline derivatives | Cyclooxygenase-2 (COX-2) | Favorable docking scores | nih.gov |
| 4-Anilinoquinazoline derivatives | EGFR Tyrosine Kinase | -7.46 kcal/mol (Compound SGQ4) | rsc.org |
| 4-Anilinoquinazoline derivatives | EGFR Tyrosine Kinase | -7.31 kcal/mol (Compound DMUQ5) | rsc.org |
This table is interactive. Click on the headers to sort the data.
A primary outcome of molecular docking is the prediction of the most stable binding pose of a ligand within the active site of a receptor. These predicted poses reveal the specific orientation of the ligand that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with key amino acid residues.
For isoquinoline-tethered quinazoline derivatives, docking studies have identified critical interactions within the HER2 kinase domain, leading to enhanced inhibitory activity compared to EGFR rsc.org. The binding of these ligands can also induce conformational changes in the receptor. While crystallography provides a static picture, computational methods like molecular dynamics simulations can complement docking studies to explore these dynamic changes. For example, the binding of ligands to influenza virus hemagglutinin has been shown to cause significant conformational changes, which are crucial for its function researchgate.netnih.gov.
Computational approaches are highly valuable for predicting the selectivity of a compound for its intended target over other related proteins, which is a critical factor in drug development to minimize off-target effects. By performing docking studies against a panel of related targets, the selectivity profile of a ligand can be assessed.
For example, in silico studies on isoquinoline derivatives have been used to predict their selectivity for COX-2 over COX-1 nih.gov. Similarly, the selectivity of quinoline-3-carboxamide (B1254982) derivatives for ATM kinase over other closely related kinases has been investigated through molecular docking, with results indicating that non-conserved residues in the binding site contribute to this selectivity medchemexpress.com. The development of isoquinoline-tethered quinazoline derivatives has led to compounds with a 7- to 12-fold enhanced selectivity for HER2 over EGFR rsc.org.
Molecular Target Identification and Mechanism of Action Elucidation in Pre-clinical Settings
Pre-clinical studies are fundamental in identifying the molecular targets of novel compounds and elucidating the mechanisms through which they exert their biological effects. For isoquinoline derivatives, a wide array of protein and enzyme targets has been identified, shedding light on their diverse pharmacological activities.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been found to interact with a multitude of biological targets. nih.govresearchgate.net These include:
Enzymes: Isoquinoline alkaloids have been shown to inhibit various enzymes. For instance, some derivatives act as acetylcholinesterase (AChE) inhibitors, which is relevant for the treatment of Alzheimer's disease nih.gov. Others have been identified as inhibitors of Rho-kinase, an enzyme implicated in cardiovascular diseases google.com. Furthermore, isoquinoline derivatives have been investigated as inhibitors of inhibitor of apoptosis proteins (IAPs) in the context of cancer therapy nih.gov.
Receptors: Analogs of this compound have been developed as ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, highlighting their potential in treating central nervous system disorders nih.gov.
Kinases: Many isoquinoline derivatives have been identified as potent kinase inhibitors. For example, they have been shown to target Protein Kinase C (PKC), which is involved in conditions like rheumatoid arthritis researchoutreach.org.
Other Proteins: Isoquinoline alkaloids are known to bind to functional proteins like serum albumins and hemoglobin, which affects their bioavailability and transport in the body nih.gov.
Table 2: Identified Protein and Enzyme Targets for Isoquinoline Derivatives
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Enzymes | Rho-kinase | Cardiovascular Disease | google.com |
| Enzymes | Inhibitor of Apoptosis Proteins (IAPs) | Cancer | nih.gov |
| Receptors | Dopamine & Serotonin Receptors | CNS Disorders | nih.gov |
| Kinases | Protein Kinase C (PKC) | Inflammatory Diseases | researchoutreach.org |
This table is interactive. Click on the headers to sort the data.
Understanding the molecular mechanism of action is crucial for the rational design and development of new drugs. For isoquinoline derivatives, pre-clinical studies have begun to unravel the complex pathways through which they exert their effects.
The neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), a related endogenous amine, are thought to involve multiple mechanisms, including the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system nih.govnih.govresearchgate.netscispace.com. In the context of cancer, isoquinoline derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis through the caspase-IAP pathway nih.gov. The anti-inflammatory effects of some isoquinoline derivatives are attributed to the inhibition of enzymes like COX-2, which leads to a reduction in prostaglandin (B15479496) synthesis researchgate.net.
The antibacterial mechanism of some heterocyclic compounds, including those with structures related to isoquinolines, is associated with the generation of reactive oxygen species (ROS), leading to DNA damage and inhibition of DNA and RNA synthesis in bacteria mdpi.com.
Omics-Based Approaches for Target Discovery (e.g., Transcriptomics, Metabolomics)
The advent of omics technologies, including transcriptomics and metabolomics, has revolutionized the field of drug discovery by enabling a more comprehensive understanding of the molecular mechanisms of action of novel chemical entities. These approaches allow for the high-throughput analysis of genes (transcriptomics) and metabolites (metabolomics) within a biological system, providing a snapshot of the cellular response to a particular compound. For analogs of this compound, omics-based strategies hold significant promise for the elucidation of their biological targets and pathways.
Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, can reveal changes in gene expression profiles following treatment with a this compound analog. By comparing the gene expression patterns of treated cells versus untreated controls, researchers can identify which genes are up- or down-regulated. This information can point towards the specific cellular pathways and biological processes that are modulated by the compound, thereby suggesting potential protein targets. For instance, an upregulation of genes involved in apoptosis or cell cycle arrest could indicate a potential anticancer mechanism.
Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, complements transcriptomics by providing a functional readout of the physiological state of a cell. By analyzing the global metabolic profile of cells treated with a this compound analog, it is possible to identify alterations in metabolic pathways. A significant change in the levels of specific metabolites can indicate the inhibition or activation of an enzyme in that pathway, thus pinpointing a potential drug target. For example, a buildup of a particular substrate and a depletion of its corresponding product would strongly suggest the inhibition of the enzyme that catalyzes that reaction.
The integration of transcriptomic and metabolomic data can provide a more holistic view of the cellular response to a compound. By correlating changes in gene expression with alterations in metabolite levels, a more robust hypothesis about the mechanism of action can be formulated. While specific omics-based studies on this compound analogs are not yet widely published, the application of these technologies is a logical next step in preclinical research to uncover their molecular targets and to better understand their therapeutic potential.
Pre-clinical In Vitro and In Vivo Investigations of Biological Activities with Mechanistic Focus
Pre-clinical investigations into the biological activities of this compound analogs have revealed a diverse range of effects, pointing towards multiple potential therapeutic applications. These studies have focused on elucidating the underlying mechanisms of action through in vitro and in vivo models.
Analogs of this compound have been investigated for their ability to inhibit or modulate the activity of various enzymes implicated in disease pathogenesis.
Cyclooxygenase (COX): Certain isoquinoline derivatives have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation. While specific data on this compound is limited, related isoquinoline-1,3-dione analogs have been shown to be potent and selective inhibitors of COX-2 nih.gov. This suggests that the isoquinoline scaffold could be a valuable template for the development of novel anti-inflammatory agents.
Thymidine (B127349) Phosphorylase (TP): A significant finding in the study of isoquinoline analogs is their potent inhibitory activity against thymidine phosphorylase (TP), an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. A series of isoquinoline analogues were synthesized and evaluated for their E. coli thymidine phosphorylase inhibitory activity. Many of these compounds showed outstanding inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM, which is comparable to or better than the standard drug 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM) nih.gov. Molecular docking studies have further elucidated the binding interactions of these analogs with the active site of the TP enzyme nih.gov.
Table 1: Thymidine Phosphorylase Inhibitory Activity of Selected Isoquinoline Analogs
| Compound | IC50 (µM) |
| Analog 1 | 15.30 ± 0.50 |
| Analog 2 | 10.20 ± 0.30 |
| Analog 3 | 4.40 ± 0.20 |
| Analog 4 | 8.70 ± 0.30 |
| Analog 5 | 25.60 ± 0.80 |
| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 |
Data sourced from a study on E. coli thymidine phosphorylase inhibition by isoquinoline analogues nih.gov.
PfLDH (Plasmodium falciparum Lactate (B86563) Dehydrogenase): The enzyme lactate dehydrogenase from the malaria parasite Plasmodium falciparum (PfLDH) is a validated drug target. Quinoline-based compounds are known to interact with PfLDH mdpi.com. Molecular docking studies have suggested that quinoline derivatives can bind to the active site of PfLDH, potentially interfering with the binding of the NADH cofactor and thereby inhibiting the enzyme's function mdpi.comnih.gov. This provides a rationale for exploring isoquinoline analogs, including those of this compound, as potential antimalarial agents.
Kinases: Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The quinoline and isoquinoline scaffolds have been utilized in the design of kinase inhibitors. For example, 4-anilinoquinoline derivatives have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3) accscience.com. Furthermore, certain isoquinolin-3-amine (B165114) derivatives have been designed as potential irreversible inhibitors of monopolar spindle 1 (MPS1) kinase, a target in oncology mdpi.com. The 3-aminoisoquinoline core of these molecules is crucial for their interaction with the kinase hinge region mdpi.com.
Isoquinoline derivatives have been shown to exert antiproliferative effects by modulating gene expression and interfering with cell cycle progression. Studies on certain isoquinoline derivatives have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis nih.gov. This is often accompanied by a decrease in the expression of key proteins involved in cell proliferation, such as Ki-67 and proliferating cell nuclear antigen (PCNA) nih.gov.
Furthermore, some isoquinoline analogs have been found to cause cell cycle arrest at different phases. For instance, novel tetrahydroisoquinolines have been reported to cause cell cycle arrest at the G2/M or S phase in cancer cell lines nih.gov. This disruption of the normal cell cycle can lead to the induction of apoptosis. While direct evidence for this compound is pending, the broader class of isoquinolines shows clear potential in cancer therapy through these mechanisms.
The quinoline and isoquinoline scaffolds are present in many compounds with known antimicrobial properties. The mechanism of action for quinolone antibiotics often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair nih.gov. This leads to a disruption of bacterial cell division and ultimately cell death.
Recent studies on novel 7-methoxyquinoline (B23528) derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, including those responsible for urinary tract infections nih.gov. Some of these compounds were found to have a high effect on E. coli and C. albicans nih.gov. The proposed mechanism for some of these derivatives includes causing damage to the bacterial cell membrane, leading to the leakage of cellular proteins nih.gov. Alkynyl isoquinoline derivatives have also demonstrated potent bactericidal activity against a range of Gram-positive bacteria, with preliminary data suggesting they perturb cell wall and nucleic acid biosynthesis mdpi.com.
Table 2: Minimum Inhibitory Concentrations (MICs) of a 7-Methoxyquinoline Derivative (Compound 3l) against Selected Microbes
| Microbial Strain | MIC (µg/mL) |
| Escherichia coli | 7.812 |
| Pseudomonas aeruginosa | 15.625 |
| Staphylococcus aureus | 31.25 |
| Candida albicans | 31.125 |
| Cryptococcus neoformans | 62.5 |
Data adapted from a study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives nih.gov.
Isoquinoline and its derivatives have been explored for their antiviral potential against a variety of viruses. The proposed antiviral mechanisms are diverse and can include the inhibition of viral entry into host cells, interference with viral replication machinery, or disruption of viral assembly and release nih.gov. For instance, some isoquinolone derivatives have been found to inhibit the polymerase activity of influenza viruses, thereby suppressing viral RNA replication mcgill.ca. Natural isoquinoline alkaloids have also been reported to interfere with signaling pathways that are crucial for viral replication researchgate.net. While the specific antiviral mechanisms of this compound analogs are yet to be fully elucidated, the existing body of research on related compounds provides a strong basis for their investigation as potential antiviral agents.
Anticancer Mechanisms (e.g., apoptosis induction, inhibition of tumor growth)
Analogs of this compound, belonging to the broader class of isoquinoline alkaloids, have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to induce cell death in a variety of cancer cell lines. mdpi.com The primary mechanisms contributing to their anticancer effects include the induction of apoptosis and the inhibition of tumor growth.
Apoptosis Induction:
The induction of apoptosis, or programmed cell death, is a key mechanism by which isoquinoline derivatives exert their anticancer effects. Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.
One of the critical pathways involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs). For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to promote apoptosis in ovarian cancer cells by downregulating IAPs. nih.gov This leads to the activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis. nih.gov
Furthermore, isoquinoline-based compounds have been observed to induce apoptosis by causing DNA fragmentation and modulating the expression of key apoptotic proteins. For example, a novel quinazolin-4(1H)-one derivative induced cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. Another derivative was found to induce apoptosis in U251 glioma cells by altering the ratio of Bax to Bcl-2, key regulators of the intrinsic apoptotic pathway. mdpi.com Similarly, 4-amino-3-acetylquinoline has been shown to induce morphological changes and DNA fragmentation characteristic of apoptosis in murine leukemia L1210 cells. nih.gov
Some isoquinoline analogs also exhibit their pro-apoptotic effects by arresting the cell cycle at different phases. For example, 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of CCRF-CEM leukemia cells in the G2/M and G0/G1 phases of the cell cycle. mdpi.com This cell cycle arrest can be a precursor to the induction of apoptosis.
Inhibition of Tumor Growth:
In addition to inducing apoptosis, this compound analogs and related isoquinoline compounds have been shown to inhibit tumor growth in preclinical models. This inhibition is often a direct consequence of the pro-apoptotic and anti-proliferative effects of these compounds.
In a xenograft mouse model of ovarian cancer, compounds B01002 and C26001 demonstrated significant tumor growth inhibition of 99.53% and 84.23%, respectively. nih.gov This in vivo efficacy highlights the potential of these compounds as therapeutic agents. The inhibition of tumor growth is further supported by the observation that these compounds inhibit tumor cell proliferation, as evidenced by Ki-67 staining in resected tumors. nih.gov
The antitumor activity of isoquinoline derivatives is not limited to a single mechanism. They are known to participate in various signaling pathways associated with tumor proliferation, invasion, metastasis, and angiogenesis. nih.gov For instance, certain tetrahydroisoquinoline derivatives have been shown to act through mechanisms such as inhibiting tubulin polymerization, interrupting cell migration, and modulating various signaling pathways. eurekaselect.com
The table below summarizes the anticancer mechanisms of representative isoquinoline analogs.
| Compound/Analog Class | Cancer Model | Mechanism of Action | Research Findings |
| Isoquinoline Derivatives (B01002, C26001) | Ovarian Cancer (SKOV3 cells, xenograft model) | Downregulation of IAPs, activation of caspase-3 and PARP, apoptosis induction. | Inhibited tumor growth by 99.53% (B01002) and 84.23% (C26001) in vivo. nih.gov |
| Quinazolin-4(1H)-one derivative (116) | Human Leukemia (MOLT-4 cells) | Cytochrome c-mediated apoptosis and autophagy. | Induced both apoptotic and autophagic cell death pathways. mdpi.com |
| 4-[(α-l-rhamnosyloxy)benzyl]isothiocyanate quinazolinone derivative (111) | Glioma (U251 cells) | Induction of apoptosis, alteration of Bax/Bcl-2 ratio, cell cycle arrest. | Inhibited cell growth and induced apoptosis. mdpi.com |
| 4-Amino-3-acetylquinoline | Murine Leukemia (L1210 cells) | Induction of apoptosis and DNA fragmentation. | Demonstrated cytotoxic effects and induced apoptotic cell death. nih.gov |
| 7-Chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM cells) | Cell cycle arrest at G2/M and G0/G1 phases, induction of apoptosis. | Resulted in significant accumulation of cells in specific cell cycle phases. mdpi.com |
Neurobiological Mechanisms (e.g., neurotransmitter reuptake, allosteric modulation)
Analogs of this compound and related isoquinoline structures have been investigated for their effects on the central nervous system, revealing complex neurobiological mechanisms of action. These include the modulation of neurotransmitter systems through reuptake inhibition and allosteric modulation of receptors.
Neurotransmitter Reuptake:
Certain isoquinoline derivatives have been shown to interact with neurotransmitter transporters, thereby affecting the synaptic concentrations of key monoamines like dopamine, serotonin, and norepinephrine. wikipedia.orgdrugbank.com Inhibition of reuptake by these transporters leads to an increased availability of the neurotransmitter in the synaptic cleft, which can prolong its action. wikipedia.org
For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous isoquinoline derivative, has been shown to possess neuroprotective properties. nih.govresearchgate.net Its mechanisms of action are thought to involve, in part, the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. nih.govnih.gov By inhibiting MAO, 1MeTIQ can indirectly increase the levels of these neurotransmitters.
Furthermore, studies on various isoquinoline derivatives have demonstrated their potential to act as multi-target agents, affecting dopamine D2 and multiple serotonin (5-HT) receptor subtypes. nih.gov Some isoquinolinone derivatives have shown high affinity for dopamine D2, 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov While this research primarily focuses on receptor binding, it suggests a broad interaction with monoaminergic systems, which could include effects on neurotransmitter reuptake.
Allosteric Modulation:
Allosteric modulators are compounds that bind to a site on a receptor that is different from the primary (orthosteric) binding site for the endogenous ligand. biorxiv.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand.
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov These compounds can enhance the maximal functional efficacy of A3AR agonists. nih.govsigmaaldrich.com For example, N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (LUF6000) increases the maximum efficacy of the A3AR agonist Cl-IB-MECA. nih.gov The allosteric modulation by these compounds is structurally specific, with modifications at the 2 and 4 positions of the imidazoquinoline scaffold influencing their activity. nih.gov
The ability of these isoquinoline-related structures to act as allosteric modulators offers a sophisticated mechanism for fine-tuning receptor activity, which can be advantageous in developing therapeutic agents with more specific and controlled effects.
The table below provides a summary of the neurobiological mechanisms of representative isoquinoline analogs.
| Compound/Analog Class | Target/System | Mechanism of Action | Research Findings |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Monoamine Oxidase (MAO) | Inhibition of MAO-A and MAO-B. | Exhibits neuroprotective properties. nih.govnih.gov |
| Isoquinolinone derivatives | Dopamine and Serotonin Receptors | Multi-receptor binding (D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7). | Potential as multi-target antipsychotics. nih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulation (PAM). | Enhance the efficacy of A3AR agonists. nih.govnih.gov |
| N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (LUF6000) | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulation (PAM). | Increases the maximum efficacy of the A3AR agonist Cl-IB-MECA. nih.gov |
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings for 1-Methoxyisoquinolin-4-amine Research
Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. Its significance is largely inferred from the well-established biological importance of the broader isoquinoline (B145761) class. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.org The substituents on the isoquinoline core, a methoxy (B1213986) group at the C-1 position and an amine group at the C-4 position, are common pharmacophores that can influence the molecule's electronic properties, solubility, and ability to interact with biological targets. The amine group, in particular, offers a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Identification of Emerging Synthetic Methodologies and Chemical Transformations
The synthesis of functionalized isoquinolines has evolved significantly beyond traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions. ijpsjournal.commdpi.com Modern synthetic chemistry offers a robust toolkit for the efficient and versatile construction of substituted isoquinolines, which could be readily applied to the synthesis of this compound and its analogs.
Key emerging synthetic strategies include:
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Catalysts based on palladium, rhodium, copper, and cobalt have become powerful tools for C-H activation and annulation, enabling the direct and atom-economical synthesis of complex isoquinoline frameworks. ijpsjournal.comnih.gov For instance, palladium-catalyzed reductive cyclization of oxazolidines has been used to create 4-substituted isoquinolines. nih.gov
Microwave-Assisted Synthesis: This technology can significantly accelerate reaction times and improve yields for the synthesis of isoquinoline derivatives. researchgate.net
Photoredox and Visible-Light Catalysis: These methods provide mild and environmentally friendly conditions for C-H functionalization and the construction of dihydroisoquinoline precursors. mdpi.com
Radical Cascade Reactions: Recent developments in radical chemistry have led to novel methods for synthesizing isoquinoline-1,3(2H,4H)-diones, which can serve as versatile intermediates. rsc.org
Multi-component Reactions: One-pot, multi-component reactions offer an efficient pathway to highly functionalized isoquinolines, reducing the number of synthetic steps and purification procedures. rsc.org
These advanced methodologies not only facilitate the synthesis of the target compound but also enable the late-stage diversification of the isoquinoline scaffold, which is crucial for medicinal chemistry applications. ijpsjournal.com
Advancements in Computational Tools for Isoquinoline Drug Discovery
In silico methods have become indispensable in modern drug discovery, offering predictive insights into the properties and potential biological activities of novel compounds before their synthesis. nih.gov For this compound and its derivatives, a range of computational tools can be employed to accelerate research and guide experimental work.
| Computational Tool | Application in Isoquinoline Research | Key Insights |
| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties (HOMO-LUMO energy gap), dipole moment, and vibrational frequencies. tandfonline.comnih.gov | Predicts molecular stability, reactivity, and spectroscopic characteristics. tandfonline.com |
| Molecular Docking | Simulation of the binding interactions between isoquinoline derivatives and the active sites of biological targets (e.g., enzymes, receptors). nih.govtandfonline.comresearchgate.net | Identifies potential biological targets and elucidates the molecular basis of ligand-receptor interactions. tandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the chemical structure of isoquinoline derivatives with their biological activity. | Predicts the activity of novel compounds and guides the design of more potent analogs. |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Evaluates the drug-likeness of novel compounds early in the discovery process. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-receptor complexes over time. tandfonline.com | Assesses the stability of binding interactions predicted by molecular docking. tandfonline.com |
These computational approaches can be used to screen virtual libraries of this compound derivatives against various biological targets, prioritizing the most promising candidates for synthesis and experimental validation. tandfonline.com
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
The structural diversity of isoquinoline alkaloids underpins their varied biological activities. ijpsjournal.comrsc.org While some targets are well-established, ongoing research continues to uncover novel biological targets and mechanistic pathways for this class of compounds.
Potential areas of investigation for this compound and its derivatives include:
Oncology: Isoquinolines are known to target various components of cancer cell machinery. For example, some derivatives act as topoisomerase inhibitors or bind to G-quadruplex DNA structures in oncogene promoters. nih.govmdpi.com The potential of this compound derivatives to inhibit protein kinases, such as MARK4 which is implicated in Alzheimer's disease, or to modulate pathways involved in apoptosis and autophagy could be explored. tandfonline.comchinesechemsoc.org
Neurodegenerative Diseases: Certain tetrahydroisoquinoline derivatives have shown neuroprotective properties, potentially through mechanisms involving the inhibition of monoamine oxidase (MAO) and antagonism of the glutamatergic system. nih.govresearchgate.net The therapeutic potential of this compound analogs in conditions like Parkinson's and Alzheimer's disease warrants investigation.
Infectious Diseases: The isoquinoline scaffold is present in compounds with antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net A series of 1,2,3,4-tetrahydroisoquinoline (B50084) analogs have been investigated for their inhibitory activity against MurE synthetase, an essential enzyme in bacterial peptidoglycan biosynthesis. rsc.org
Inflammatory Disorders: Some isoquinoline and quinazoline (B50416) derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key cytokine in inflammatory processes. nih.gov
Outlook for Further Development of this compound and its Derivatives in Academic Research
The field of isoquinoline research is vibrant and continues to expand. For this compound, the lack of specific research to date presents a significant opportunity for novel discoveries. The future development of this compound and its derivatives in an academic setting is likely to follow a multi-pronged approach:
Synthesis and Library Development: The initial focus will be on the efficient synthesis of this compound and the creation of a diverse library of derivatives by modifying the amine group at the C-4 position and potentially other positions on the isoquinoline ring.
Computational Screening: This synthetic library will be subjected to extensive in silico screening against a wide range of biological targets to identify promising lead compounds for various therapeutic areas.
In Vitro and In Vivo Validation: The most promising candidates from computational studies will be synthesized and evaluated in relevant in vitro and in vivo models to validate their biological activity and elucidate their mechanisms of action.
Exploration of Novel Applications: Beyond traditional therapeutic areas, the unique physicochemical properties of these compounds could be explored for applications in materials science, such as the development of novel dyes or chiral ligands. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-Methoxyisoquinolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be adapted from analogous isoquinoline derivatives. Key routes include:
- Cyclization of ortho-alkynylarylaldimines : Metal-catalyzed (e.g., Au, Cu) cyclization under inert atmospheres yields substituted isoquinolines. Optimize temperature (80–120°C) and solvent (toluene or DMF) to enhance regioselectivity .
- Pomeranz-Fritsch Reaction : Uses aromatic aldehydes and aminoacetals in acidic conditions (H2SO4 or polyphosphoric acid). Adjust acid concentration and reaction time (12–24 hrs) to control ring closure and minimize side products .
- Friedländer Reaction : Condensation of 2-aminobenzaldehyde derivatives with ketones in the presence of Lewis acids (e.g., ZnCl2). Vary ketone substituents to tailor the methoxy and amine positioning .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm). Use DEPT-135 to distinguish CH2/CH3 groups in complex spectra .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns. Discrepancies in mass data may arise from isotopic variants or solvent adducts; use high-resolution instruments (Q-TOF) for accuracy .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., amine vs. methoxy positioning) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Model electronic effects (e.g., methoxy’s electron-donating nature) on ring reactivity. Use B3LYP/6-31G(d) to predict sites for electrophilic substitution or nucleophilic attack .
- Molecular Dynamics : Simulate solvent interactions (e.g., polar aprotic vs. protic) to optimize solubility for reactions .
Q. What strategies optimize regioselectivity in introducing methoxy and amine groups on the isoquinoline scaffold?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents. For example, lithiation at C4 with LDA followed by quenching with electrophiles .
- Protection/Deprotection : Temporarily protect the amine group with Boc or Fmoc during methoxy introduction to prevent undesired side reactions .
Q. How do solvent polarity and catalyst choice impact cross-coupling reactions involving this compound?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd2(dba)3/XPhos in toluene at 100°C for C-N bond formation. Polar solvents (DMF) may reduce catalyst efficiency due to coordination .
- Suzuki-Miyaura Coupling : Employ Pd(PPh3)4 with K2CO3 in THF/water. Higher polarity solvents enhance boronic acid solubility but may hydrolyze sensitive groups .
Q. What are the challenges in scaling up synthesis of this compound while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps. Monitor residence time to prevent decomposition .
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H2O + 0.1% TFA) to isolate high-purity product (>98%) .
Q. How do electronic effects of methoxy vs. methyl substituents influence isoquinoline derivatization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Methoxy groups activate the ring at para and ortho positions, favoring nitration or halogenation. Methyl groups offer weaker activation, requiring harsher conditions (e.g., HNO3/H2SO4 at 50°C) .
- Reduction : Methoxy derivatives resist LiAlH4 reduction of the ring compared to methyl-substituted analogs due to electron donation stabilizing the aromatic system .
Data Contradiction Analysis
- Conflicting Spectral Data : Discrepancies in NMR shifts may arise from tautomerism (e.g., amine proton exchange in DMSO-d6). Confirm assignments via 2D NMR (HSQC, HMBC) .
- Yield Variability : Inconsistent yields in cyclization reactions could result from trace moisture deactivating catalysts. Use rigorously dried solvents and Schlenk techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
